Nicotelline

Overview

Description

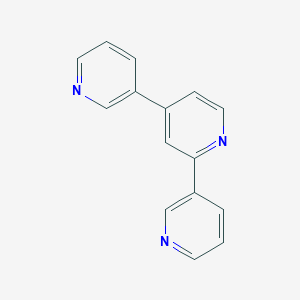

Nicotelline (C₁₅H₁₁N₃), a tricyclic aromatic alkaloid, is a combustion-derived compound predominantly found in tobacco smoke particulate matter (PM). Unlike nicotine, which partitions between gas and particle phases, this compound is nearly exclusively bound to PM (fraction in PM phase, fₚ = 0.998) due to its low volatility (log Kₚ = −0.18) and high molecular stability . It is formed via dehydrogenation of anatalline (a minor tobacco alkaloid) during pyrolysis, rather than being biosynthesized in the tobacco plant . Its detection in smokers’ urine (as N-oxide metabolites) and household dust positions it as a biomarker for tobacco smoke exposure and an environmental tracer for PM .

Preparation Methods

Synthetic Routes for Nicotelline Preparation

Suzuki-Miyaura Cross-Coupling: A Catalytic Approach

The most widely validated method for this compound synthesis employs the Suzuki-Miyaura cross-coupling reaction, leveraging palladium catalysis to construct its terpyridine backbone. In this approach, 2,4-diiodopyridine reacts with 3-pyridylboronic acid under inert conditions. The reaction is facilitated by a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base such as sodium carbonate .

Reaction Conditions:

-

Solvent: Dimethoxyethane (DME) or toluene

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Yield: 60–75%

A critical advantage of this method is its scalability and compatibility with deuterated analogs. For instance, This compound-d₈ , used as an internal standard in mass spectrometry, is synthesized by substituting 3-pyridylboronic acid with its deuterated counterpart .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency, yield, and purity. Key adaptations from laboratory methods include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances reaction control and reduces byproduct formation. For Suzuki coupling:

Automated Purification Systems

Post-synthesis purification employs:

-

High-Performance Liquid Chromatography (HPLC) : For isolating this compound from unreacted precursors.

-

Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >98% purity .

Table 1: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst (Pd) Loading | 2–3 mol% | 0.5–1 mol% |

| Reaction Time | 12–24 hours | 30–60 minutes |

| Yield | 60–75% | 70–85% |

| Purity | 95–98% | >98% |

Analytical Validation of Synthetic this compound

Reduction of N-Oxide Metabolites

This compound metabolites in biological matrices (e.g., urine) exist primarily as N-oxides , necessitating reduction prior to analysis:

-

Reagent : Titanium(III) chloride (TiCl₃) in hydrochloric acid .

-

Conditions : 30-minute incubation at 25°C, followed by liquid-liquid extraction .

Table 2: Metabolite Reduction Efficiency

| Matrix | Recovery Rate | Limit of Quantitation (LOQ) |

|---|---|---|

| Urine | 85–90% | 0.01 ng/mL |

| Serum | 75–80% | 0.05 ng/mL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Post-synthesis analysis employs LC-MS/MS with:

Chemical Reactions Analysis

Types of Reactions: Nicotellin undergoes various chemical reactions, including:

Oxidation: Nicotellin can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.

Reduction: Reduction of Nicotellin can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyridine derivatives.

Substitution: Nicotellin can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Biomarker for Tobacco Exposure

Nicotelline has been proposed as a reliable biomarker to distinguish between users of electronic nicotine delivery systems (ENDS) and traditional combustible cigarettes. Research indicates that this compound is not significantly excreted unchanged in urine, making it difficult to measure directly. Instead, advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to convert its metabolites back to this compound for quantification. This method enhances sensitivity and allows for the simultaneous determination of multiple tobacco alkaloids, which is crucial for assessing both recent and long-term exposure to tobacco products .

Case Study: Dual Use of ENDS and Cigarettes

A study focused on dual users of e-cigarettes and combustible cigarettes demonstrated the utility of this compound as a biomarker. Participants were instructed to use only e-cigarettes over a short period, allowing researchers to observe changes in biomarker levels, including this compound. This approach provided insights into real-life exposure scenarios and the effectiveness of ENDS compared to traditional smoking .

Environmental Monitoring

This compound's stability in the environment makes it a valuable tracer for tobacco smoke particulate matter (PM). Studies have shown that this compound can be detected in airborne samples across various geographic locations, indicating its potential as an environmental marker for assessing the presence of secondhand smoke (SHS). Research conducted in multiple cities demonstrated that this compound is consistently present even at low concentrations, providing a reliable means to evaluate tobacco smoke exposure in different populations .

Research Findings: Air Sampling Campaign

An extensive air sampling campaign conducted across different climates revealed that this compound could be reliably detected in outdoor PM samples. This study established the ubiquitous presence of this compound as an indicator of tobacco smoke pollution, reinforcing its utility in public health assessments related to SHS exposure .

Potential Therapeutic Applications

While primarily recognized for its role as a biomarker, there is emerging interest in exploring the pharmacological properties of this compound. Preliminary research suggests that compounds related to nicotine may have neuroprotective effects and could be beneficial in treating conditions such as Parkinson's disease and schizophrenia. However, more extensive clinical trials are necessary to establish these potential therapeutic benefits conclusively .

Summary Table of this compound Applications

Mechanism of Action

Nicotellin exerts its effects primarily through its interaction with enzymes and receptors. It acts as a modest inhibitor of the enzyme cytochrome P-450 2A6, which is responsible for coumarin 7-hydroxylation . This inhibition can affect the metabolism of various drugs and xenobiotics. Additionally, Nicotellin’s structure allows it to bind to metal ions, forming stable complexes that can influence biochemical pathways.

Comparison with Similar Compounds

Nicotelline vs. Nicotine

This compound’s near-exclusive PM association contrasts with nicotine’s volatility, making it superior for tracking PM-derived tobacco contamination . Its stability in outdoor environments further enhances its utility as a long-term tracer compared to reactive nicotine .

This compound vs. Tobacco-Specific Nitrosamines (TSNAs)

TSNAs like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) are carcinogenic biomarkers of tobacco exposure.

This compound’s short half-life complements NNAL’s persistence, enabling differentiation between recent and historical tobacco use .

This compound vs. Minor Tobacco Alkaloids (Anabasine, Anatabine, Anatalline)

This compound’s combustion-specific origin distinguishes it from anabasine and anatabine, which are naturally present in tobacco and contaminate e-liquids, limiting their specificity .

Environmental and Clinical Utility

- PM Correlation : this compound mass strongly correlates with PM mass (R² > 0.95) in aged smoke, enabling quantitative estimation of tobacco-derived PM contamination .

- Thirdhand Smoke (THS) Detection : this compound persists in household dust (mean: 418 ng/g) and airborne PM, outperforming nicotine in stability .

- Clinical Biomarker: this compound-N-oxides in urine provide a noninvasive measure of recent tobacco smoke exposure, with a detection limit of 4.12 pg/mL .

Key Research Findings

Biological Activity

Nicotelline, a minor tobacco alkaloid, has garnered attention in recent years due to its potential biological activities and implications in tobacco exposure. This article provides a comprehensive overview of the biological activity of this compound, including its metabolism, mechanisms of action, and relevance as a biomarker for tobacco exposure.

Overview of this compound

This compound is primarily found in tobacco products and is a product of nicotine metabolism. It is structurally related to nicotine and shares some pharmacological properties, but its specific biological activities are less well understood. Recent studies have highlighted its role as a biomarker for tobacco exposure and its potential implications in health outcomes.

Metabolism of this compound

This compound is metabolized in the body, with its half-life ranging from 2 to 3 hours. The metabolic pathways involve several enzymes, including cytochrome P450 (CYP) enzymes, which play a crucial role in the conversion of nicotine to various metabolites, including this compound . The metabolism of this compound can be represented as follows:

This transformation underscores the importance of understanding this compound's role in the context of nicotine metabolism and its potential effects on human health.

This compound's biological activity is linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for various physiological processes, including neurotransmission and modulation of cellular signaling pathways. Activation of nAChRs by this compound may lead to several downstream effects:

- Neurotransmitter Release : this compound may influence the release of neurotransmitters such as dopamine and serotonin, which are pivotal in mood regulation and addiction pathways .

- Cell Proliferation : Studies suggest that this compound may affect cell proliferation and apoptosis in certain cancer cell lines. For instance, it has been observed that nicotine can promote the proliferation of airway epithelial cells, potentially contributing to tumorigenesis .

- Inflammatory Response : There is evidence indicating that this compound may modulate inflammatory responses, which could have implications for chronic diseases associated with tobacco use .

Case Studies

Several studies have investigated the biological activity of this compound:

- Tobacco Exposure Biomarker : A study demonstrated that this compound can serve as a reliable biomarker for distinguishing between users of combustible tobacco products and electronic cigarettes (ENDS). The presence of this compound was correlated with levels of other tobacco-related biomarkers, such as NNAL (4-(methylnitrosamino)-1-(3)pyridyl-1-butanol) .

- Cancer Research : Research has shown that this compound may play a role in cancer biology. In vitro studies indicated that this compound could influence the behavior of non-small cell lung cancer (NSCLC) cells through pathways activated by nAChRs . This suggests that targeting these pathways could provide therapeutic strategies against nicotine-induced cancers.

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What chemical properties of nicotelline make it a suitable biomarker for tobacco smoke particulate matter (PM) exposure?

this compound’s utility as a biomarker stems from its near-exclusive partitioning into PM (fp = 0.998) and its metabolic stability. Its tripyridine structure limits extensive metabolism, favoring N-oxide metabolites detectable in urine after reduction with titanium trichloride. Analytical methods (e.g., LC-MS/MS) can quantify these metabolites, avoiding complex metabolic variability .

Q. How can researchers standardize this compound measurements across experimental replicates in thirdhand smoke (THS) studies?

Normalize this compound signals to account for smoke deposition variability. For example, use this compound as an internal standard across triplicate samples (e.g., clean glass substrates) and calculate relative changes over time. This compensates for experiment-to-experiment variations in smoke generation or deposition .

Q. What methodological steps ensure accurate quantification of this compound in gas-particle partitioning studies?

- Use bisulfate-treated filters for gas-phase collection and particle filters for PM.

- Validate detection limits (e.g., ensure PM-phase this compound levels are 100–500× the lower limit of quantitation).

- Calculate partitioning coefficients (Kp) under controlled flow conditions, acknowledging potential equilibrium limitations .

Q. How is this compound used to assess uniformity in THS film generation across sample matrices?

Compare this compound signals across multiple experiments (e.g., six experiments with triplicate samples). Normalize data to this compound’s intensity to adjust for deposition inconsistencies, ensuring comparable PM loadings despite variability in smoke introduction .

Q. What analytical techniques are recommended for detecting this compound and its metabolites in biological samples?

- Reduce urinary N-oxide metabolites to this compound using titanium trichloride.

- Employ high-sensitivity LC-MS/MS with isotopic labeling (e.g., d4-nicotine as an internal standard) to enhance precision .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s gas-particle partitioning (fp) values caused by near-threshold detection limits?

- Increase sample collection volumes to improve gas-phase signal-to-noise ratios.

- Cross-validate results with complementary methods (e.g., thermal desorption coupled with GC-MS) to confirm PM predominance.

- Report fp uncertainties (e.g., ±55% RSD in THS experiments) to contextualize analytical limitations .

Q. What strategies address variability in this compound-derived data when comparing multiple THS experiments?

- Apply dual normalization: (1) internal normalization to this compound within each experiment and (2) cross-experiment averaging with error propagation (e.g., black bar uncertainty ranges in aggregated datasets).

- Use fold-change metrics relative to baseline measurements for temporal comparisons .

Q. How does this compound’s formation from anatalline during combustion impact its reliability as a tobacco-specific biomarker?

- Investigate anatalline dehydrogenation pathways under combustion conditions (e.g., palladium-catalyzed reactions).

- Compare this compound levels in cured vs. fresh tobacco to assess oxidative formation during aging.

- Validate specificity using controlled pyrolysis experiments .

Q. What experimental designs mitigate confounding factors when studying this compound’s environmental persistence in THS?

- Use inert substrates (e.g., glass) to minimize chemical interactions.

- Conduct temporal sampling (e.g., 0–48 hours post-deposition) to track oxidation-driven changes.

- Pair this compound measurements with co-pollutants (e.g., nicotine alkaloids) to identify degradation patterns .

Q. How can researchers reconcile contradictory findings about this compound’s metabolic pathways in exposure assessments?

- Quantify all three N-oxide regioisomers to account for interindividual metabolic variability.

- Use population-level studies to establish metabolite ratios and correlate them with PM exposure levels.

- Apply reduction-based assays to measure total this compound derivatives, avoiding biases from single-metabolite analyses .

Q. Methodological Considerations

- Data Contradiction Analysis : When fp values conflict, evaluate detection limits (e.g., gas-phase this compound near LOQ) and PM concentration dependencies (equation-based adjustments) .

- Ethical & Practical Design : Ensure studies using human samples adhere to metabolic reduction protocols and disclose normalization methods to enhance reproducibility .

Properties

IUPAC Name |

2,4-dipyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILSPHJMIPYURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197781 | |

| Record name | Nicotelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-04-2 | |

| Record name | 3,2′:4′,3′′-Terpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.